

# Bromo-PEG2-NH2 hydrobromide molecular weight and chemical structure

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## Compound of Interest

Compound Name: Bromo-PEG2-NH2 hydrobromide

Cat. No.: B11933389

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## In-Depth Technical Guide to Bromo-PEG2-NH2 Hydrobromide

For researchers, scientists, and professionals in drug development, **Bromo-PEG2-NH2 hydrobromide** is a key heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol for its application, and the mechanistic framework in which it operates.

## Core Molecular Data

The fundamental properties of **Bromo-PEG2-NH2 hydrobromide** are summarized below, providing a quantitative foundation for its use in chemical synthesis.

Property	Value
Molecular Weight	293.00 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>15</sub> Br <sub>2</sub> NO <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
SMILES String	NCCOCCOCCBr.[H]Br <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	3026677-03-9 <a href="#">[2]</a>

## Chemical Structure

The structure of **Bromo-PEG2-NH2 hydrobromide** features a short polyethylene glycol (PEG) chain, which enhances solubility, flanked by a reactive bromo group and an amino group, allowing for sequential conjugation.

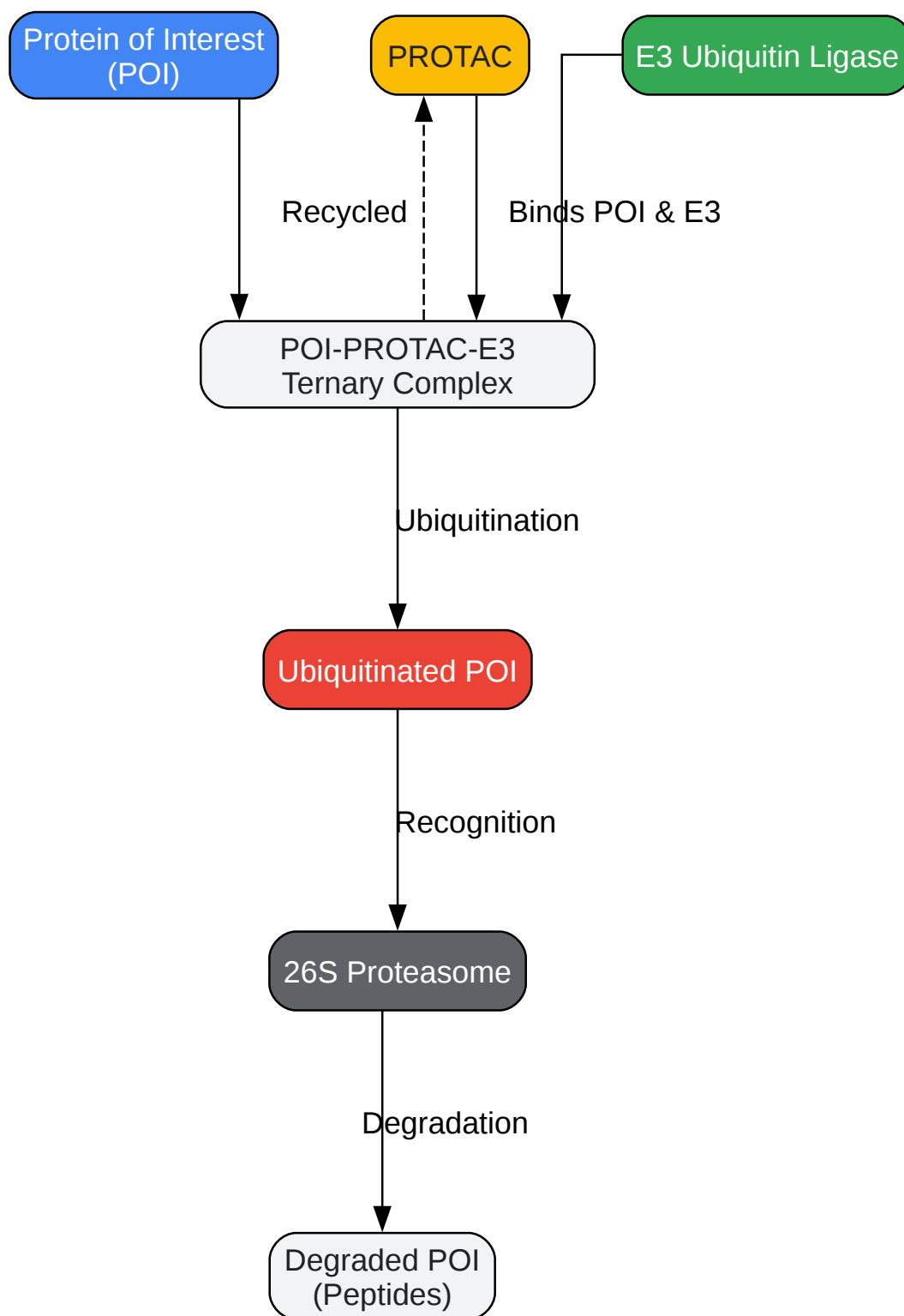
Chemical structure of **Bromo-PEG2-NH2 hydrobromide**.

## Application in PROTAC Synthesis

**Bromo-PEG2-NH2 hydrobromide** is primarily utilized as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.<sup>[1][6][7][8]</sup> The bifunctional nature of this linker allows for the covalent attachment of a ligand for the POI to one end and a ligand for an E3 ligase to the other.<sup>[8]</sup>

## PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.



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PROTAC-mediated protein degradation pathway.

# Representative Experimental Protocol for PROTAC Synthesis

While specific reaction conditions will vary depending on the exact nature of the Protein of Interest (POI) ligand and the E3 ligase ligand, the following provides a general, representative protocol for the synthesis of a PROTAC using a bifunctional linker such as **Bromo-PEG2-NH2 hydrobromide**. This protocol assumes a two-step synthesis.

## Step 1: Conjugation of the E3 Ligase Ligand to the Linker

This step involves the reaction of the amino group of **Bromo-PEG2-NH2 hydrobromide** with an activated carboxylic acid on the E3 ligase ligand.

- Materials:
  - E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide).
  - **Bromo-PEG2-NH2 hydrobromide**.
  - Amide coupling reagents (e.g., HATU, HOBt).
  - A non-nucleophilic base (e.g., DIPEA).
  - Anhydrous polar aprotic solvent (e.g., DMF).
- Procedure:
  - Dissolve the E3 ligase ligand (1.0 equivalent) and coupling reagents (1.1 equivalents of HATU and HOBt) in anhydrous DMF.
  - Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
  - Add **Bromo-PEG2-NH2 hydrobromide** (1.2 equivalents) to the reaction mixture.
  - Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

## Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate

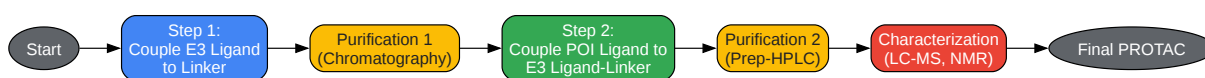
This step involves a nucleophilic substitution reaction where a suitable nucleophile on the POI ligand displaces the bromide from the E3 ligase-linker intermediate.

- Materials:
  - E3 ligase-linker intermediate from Step 1.
  - POI ligand with a nucleophilic functional group (e.g., a phenol or thiol).
  - A suitable base (e.g., potassium carbonate or cesium carbonate).
  - Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
- Procedure:
  - Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF.
  - Add the base (2.0-3.0 equivalents) to the reaction mixture.
  - Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by LC-MS.
  - Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final PROTAC molecule by preparative HPLC.

## Experimental Workflow

The synthesis of a PROTAC is a sequential process that requires careful planning and execution. The diagram below outlines the logical workflow for the two-step synthesis described above.



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A typical workflow for the two-step synthesis of a PROTAC.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 3026677-03-9|Bromo-PEG2-NH2 hydrobromide|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peg.bocsci.com [peg.bocsci.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. [precisepeg.com](https://www.precisepeg.com) [[precisepeg.com](https://www.precisepeg.com)]
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